
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as PPIC, is a synthetic compound that has been studied for its potential use in scientific research. PPIC is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have neuroprotective effects and can protect against oxidative stress. This compound has also been shown to have anti-diabetic effects and can improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound also has a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. The exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well known.
Future Directions
There are several future directions for research on N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific signaling pathways that are affected by this compound in cancer cells.
Another area of interest is this compound's neuroprotective effects. Studies are needed to determine the mechanisms behind these effects and to determine whether this compound could be used to treat neurodegenerative diseases.
Overall, this compound is a promising compound for scientific research, with a variety of potential applications and future directions for study.
Synthesis Methods
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of piperazine with phenylsulfonyl chloride and thiourea. The resulting compound, this compound, can be purified through various techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-phenyl-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential use in various scientific research applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro. Another study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-9-5-2-6-10-16)20-13-11-19(12-14-20)17(23)18-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXXPLIDQTDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
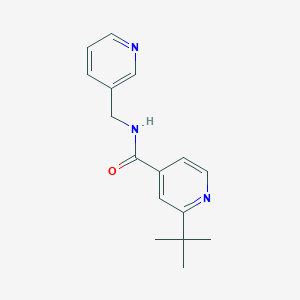
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)

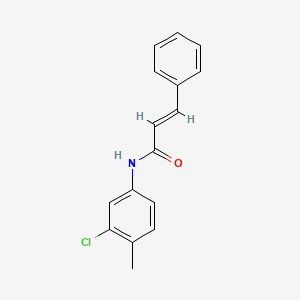
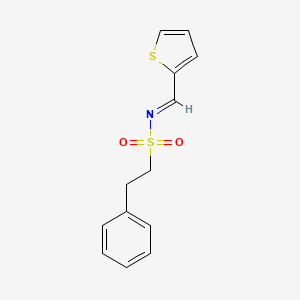
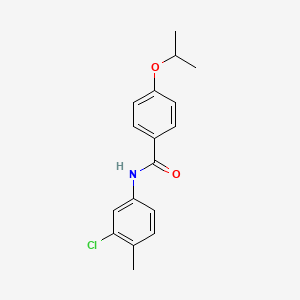
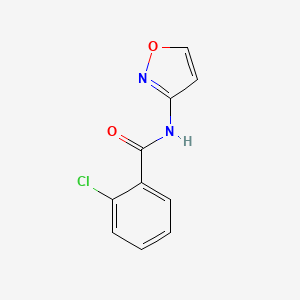
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)

methanone](/img/structure/B5782392.png)
